molecular formula C16H19F3N2O3 B297939 2-(3,5-DIMETHYLPHENOXY)-1-[3-ETHYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE

2-(3,5-DIMETHYLPHENOXY)-1-[3-ETHYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE

Cat. No.: B297939
M. Wt: 344.33 g/mol
InChI Key: OZWKHMJTBRWMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-DIMETHYLPHENOXY)-1-[3-ETHYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is a synthetic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-1-[3-ETHYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves a multi-step process. One common method includes the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with ethyl hydrazine and trifluoroacetic anhydride under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPHENOXY)-1-[3-ETHYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-1-[3-ETHYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-1-[3-ETHYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-dimethylphenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
  • 1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
  • 1,2,4-triazolo [1,5-a]pyridines

Uniqueness

Compared to similar compounds, 2-(3,5-DIMETHYLPHENOXY)-1-[3-ETHYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE exhibits unique properties due to the presence of the ethyl and trifluoromethyl groups. These groups contribute to its enhanced stability, binding affinity, and specificity in biological systems .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19F3N2O3

Molecular Weight

344.33 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone

InChI

InChI=1S/C16H19F3N2O3/c1-4-12-8-15(23,16(17,18)19)21(20-12)14(22)9-24-13-6-10(2)5-11(3)7-13/h5-7,23H,4,8-9H2,1-3H3

InChI Key

OZWKHMJTBRWMAQ-UHFFFAOYSA-N

SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=CC(=C2)C)C

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=CC(=C2)C)C

Origin of Product

United States

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